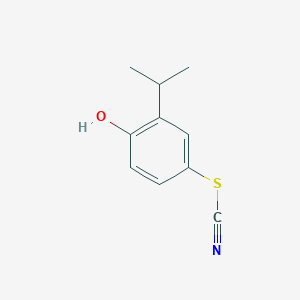
4-Hydroxy-3-(propan-2-yl)phenyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 31042: is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is known for its role in biological and chemical research, particularly in the study of neural stem cells and their differentiation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 31042 involves several steps, starting with the preparation of the core structure. The process typically includes:
Formation of the Core Structure: This involves the use of specific reagents and catalysts to form the basic skeleton of the compound.
Functionalization: Various functional groups are added to the core structure through reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques like chromatography and recrystallization to ensure high purity.
Industrial Production Methods: In an industrial setting, the production of NSC 31042 is scaled up using optimized reaction conditions to maximize yield and efficiency. This often involves:
Batch Reactors: Large-scale batch reactors are used to carry out the reactions under controlled conditions.
Continuous Flow Reactors: For more efficient production, continuous flow reactors may be employed, allowing for continuous synthesis and purification of the compound.
Chemical Reactions Analysis
Types of Reactions: NSC 31042 undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Sodium hydroxide in aqueous solution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: NSC 31042 is used as a reagent in various organic synthesis reactions, helping to form complex molecules with specific functional groups.
Biology: In biological research, NSC 31042 is used to study the differentiation of neural stem cells. It helps in understanding the pathways and mechanisms involved in neural development.
Medicine: The compound has potential applications in regenerative medicine, particularly in the treatment of neurodegenerative diseases. It is used to develop therapies that promote the regeneration of damaged neural tissues.
Industry: In the industrial sector, NSC 31042 is used in the production of pharmaceuticals and other chemical products. Its unique properties make it valuable in the synthesis of complex organic compounds.
Mechanism of Action
NSC 31042 exerts its effects by interacting with specific molecular targets and pathways. It is known to:
Bind to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Modulate Gene Expression: The compound can influence the expression of genes related to neural differentiation and development.
Affect Cellular Signaling: It plays a role in modulating signaling pathways that regulate cell growth and differentiation.
Comparison with Similar Compounds
- NSC 706744
- NSC 725776 (Indimitecan)
- NSC 724998 (Indotecan)
Comparison: NSC 31042 is unique in its ability to specifically target neural stem cells and promote their differentiation. Compared to similar compounds, it has a higher efficiency in inducing neural differentiation and a lower toxicity profile, making it a valuable tool in both research and therapeutic applications.
Properties
CAS No. |
6319-41-1 |
|---|---|
Molecular Formula |
C10H11NOS |
Molecular Weight |
193.27 g/mol |
IUPAC Name |
(4-hydroxy-3-propan-2-ylphenyl) thiocyanate |
InChI |
InChI=1S/C10H11NOS/c1-7(2)9-5-8(13-6-11)3-4-10(9)12/h3-5,7,12H,1-2H3 |
InChI Key |
PFOFFYXKDJXQHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)SC#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-([1,1'-Biphenyl]-3-yl)-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B12808648.png)
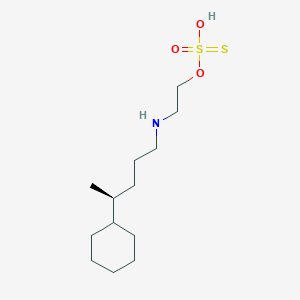
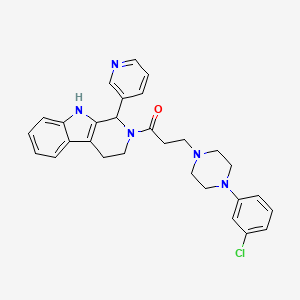
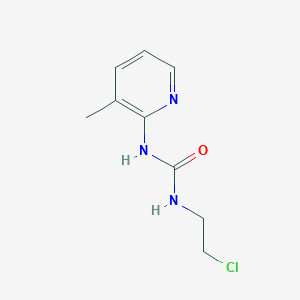
![3,9-dibenzyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine](/img/structure/B12808673.png)
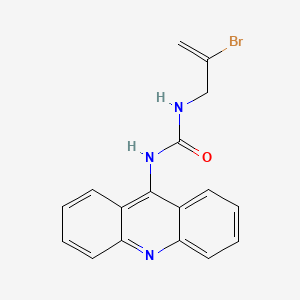
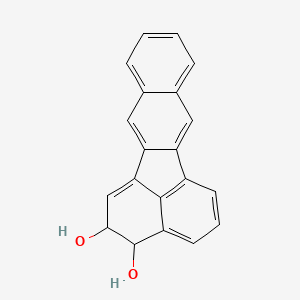
![2-(piperidin-1-ylmethyl)-3H-thiochromeno[3,4-d]imidazol-4-one](/img/structure/B12808691.png)

![propyl N-(9-ethyl-19-oxo-9,14,20-triazapentacyclo[11.7.0.02,10.03,8.014,18]icosa-1(13),2(10),3(8),4,6,11,15,17-octaen-5-yl)carbamate](/img/structure/B12808710.png)

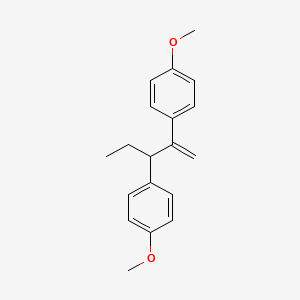

![5'-Chloro-6-nitro-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B12808739.png)
